Tridemorph

Sterol Biosynthesis Inhibition Enzyme Assay Fungicide Mode of Action

Tridemorph (CAS 24602-86-6) is a systemic morpholine fungicide developed by BASF and marketed as Calixin. It functions as a sterol biosynthesis inhibitor, specifically targeting Δ8→Δ7-sterol isomerase and Δ14-reductase in the ergosterol pathway.

Molecular Formula C19H39NO
Molecular Weight 297.5 g/mol
CAS No. 24602-86-6
Cat. No. B114830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridemorph
CAS24602-86-6
SynonymsPestanal;  2,6-Dimethyl-4-tridecylmorpholine;  N-Tridecyl-2,6-dimethylmorpholine;  NSC 232676; 
Molecular FormulaC19H39NO
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCN1CC(OC(C1)C)C
InChIInChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3
InChIKeyYTOPFCCWCSOHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridemorph (CAS 24602-86-6): A Systemic Morpholine Fungicide for Cereal Powdery Mildew Control


Tridemorph (CAS 24602-86-6) is a systemic morpholine fungicide developed by BASF and marketed as Calixin [1]. It functions as a sterol biosynthesis inhibitor, specifically targeting Δ8→Δ7-sterol isomerase and Δ14-reductase in the ergosterol pathway [2][3]. Primarily used to control Erysiphe graminis (powdery mildew) in cereals, it also manages Mycosphaerella spp. in bananas and various other fungal pathogens [1][4].

Why Generic Morpholine Fungicides Cannot Replace Tridemorph Without Quantified Performance Loss


Despite structural similarities within the morpholine and piperidine classes (e.g., fenpropimorph, fenpropidin), Tridemorph exhibits a distinct enzymatic inhibition profile [1]. Critically, it preferentially inhibits Δ8→Δ7-sterol isomerase over Δ14-reductase, a selectivity that is reversed for fenpropidin and to a lesser extent for fenpropimorph [2]. This differential target engagement translates into a divergent resistance selection pressure in field populations of Erysiphe graminis, where Tridemorph does not select for resistance to itself and can even counter-select against fenpropimorph/fenpropidin-resistant isolates [3]. Such quantitative differences in mode of action and resistance dynamics preclude simple substitution.

Quantitative Evidence Guide for Tridemorph (CAS 24602-86-6) Versus Key Comparators


Enzyme Inhibition Potency: Δ8→Δ7-Sterol Isomerase I50 Comparison

In an in vitro enzymatic assay using Δ8→Δ7-sterol isomerase (SI) isolated from maize seedlings, Tridemorph demonstrated an I50 value of 0.6 μM. This was compared directly to fenpropimorph, which exhibited a more potent I50 of 0.4 μM under identical assay conditions [1]. While fenpropimorph is marginally more potent on this single enzyme, the differential selectivity profile (see Evidence Item 2) is more critical for overall fungicidal efficacy and resistance management.

Sterol Biosynthesis Inhibition Enzyme Assay Fungicide Mode of Action

Differential Enzyme Selectivity: Preferential Inhibition of Δ8→Δ7-Isomerase over Δ14-Reductase

Unlike its close structural analogs, Tridemorph exhibits a distinct selectivity profile for two key enzymes in ergosterol biosynthesis. In studies with Saccharomyces cerevisiae and Ustilago maydis, Tridemorph was found to inhibit the Δ8→Δ7-isomerase more strongly than the Δ14-reductase [1][2]. This selectivity is reversed for fenpropidin, which preferentially inhibits the Δ14-reductase, and fenpropimorph shows an intermediate profile [1][2]. This differential targeting is a critical determinant of its unique resistance management properties.

Sterol Biosynthesis Enzyme Selectivity Fungicide Resistance Management

Field Resistance Selection Pressure: Tridemorph Does Not Select for Self-Resistance and Suppresses Fenpropimorph/Fenpropidin Resistance

In a multi-year field trial on barley (Crop Protection, 1992), plots were treated with fenpropidin (FPD), fenpropimorph (FPM), or tridemorph (TDM) [1]. The key finding was that TDM did not select for resistance to itself in the Erysiphe graminis f.sp. hordei population. In stark contrast, FPD and FPM strongly selected for isolates resistant to both of those compounds [1]. Furthermore, intermediate doses of TDM actively selected against isolates that were resistant to FPD and FPM, effectively reducing the frequency of cross-resistance in the pathogen population [1].

Fungicide Resistance Field Trial Erysiphe graminis Barley Powdery Mildew

Physicochemical Properties: Lipophilicity (logP) Comparison

Tridemorph has a measured logP (octanol-water partition coefficient) of 4.20 at pH 7 and 22 °C [1]. This value indicates moderate lipophilicity, which is conducive to its systemic movement within the plant via xylem and its ability to penetrate fungal cell membranes. For comparison, fenpropimorph has a reported logP of 4.10 at pH 7 and 20 °C [2], indicating a very similar, though slightly lower, lipophilic character.

Physicochemical Properties logP Formulation Systemic Uptake

Environmental Persistence: Soil Half-Life (DT50) Range

Laboratory studies indicate that Tridemorph has a soil degradation half-life (DT50) ranging from 20 to 50 days, while field studies report a range of 14 to 34 days [1][2]. This classifies Tridemorph as having moderate soil persistence. In contrast, fenpropimorph exhibits a typical soil DT50 of 97 days (lab, 20°C) and 33 days (field) [3], indicating a generally longer and more variable persistence profile.

Environmental Fate Soil Persistence DT50 Risk Assessment

Aquatic Ecotoxicity: Acute Toxicity to Daphnia and Algae

Tridemorph exhibits moderate acute toxicity to aquatic invertebrates, with a 48-hour EC50 of 1.3 mg/L for Daphnia [1][2]. Its acute toxicity to algae is higher, with a 72-hour EC50 (growth) of 0.28 mg/L and a chronic 96-hour NOEC (growth) of 0.015 mg/L for algae [1][2]. For comparison, fenpropimorph has a 48-hour EC50 for Daphnia magna of 2.4 mg/L and a 72-hour EC50 for algae (Pseudokirchneriella subcapitata) of 0.024 mg/L [3].

Ecotoxicology Daphnia Algae Risk Assessment Aquatic Toxicity

Optimal Research and Industrial Applications for Tridemorph Based on Quantified Evidence


Anti-Resistance Strategy Component in Cereal Powdery Mildew Management

Based on the direct head-to-head field evidence that Tridemorph does not select for self-resistance and can suppress fenpropimorph/fenpropidin resistance (Section 3, Evidence Item 3), this compound is ideally suited for integration into anti-resistance management programs [1]. It can be used in alternation or in mixture with triazole fungicides (which target sterol C-14 demethylation) or other morpholines to delay the onset of resistance and prolong the effective lifespan of all fungicide partners [1][2]. This application directly leverages Tridemorph's unique enzyme selectivity profile (Section 3, Evidence Item 2).

Quality Control Reference Standard for Morpholine Fungicide Analysis

Validated LC-MS/MS methods for Tridemorph residue analysis, with limits of quantification as low as 0.005 mg/kg in agricultural commodities and 0.05 mg/kg in fruit, establish Tridemorph as a reliable analytical standard [3][4]. The high-precision recovery rates (e.g., 75.9-103.7% with RSD < 9.0%) reported in these methods confirm the compound's suitability for use in environmental monitoring, food safety testing, and regulatory compliance laboratories [3][4].

Benchmark Compound for Sterol Biosynthesis Inhibition Studies

The well-characterized I50 values for Tridemorph against Δ8→Δ7-sterol isomerase (0.6 μM) and its established selectivity profile (Section 3, Evidence Items 1 and 2) make it a valuable benchmark compound for fundamental research on fungal sterol biosynthesis [5][6]. It can be used as a positive control in enzymatic assays and as a tool to probe the structure and function of sterol isomerases in both fungi and plants, where its inhibitory action has been quantitatively defined [5][6].

Formulation Development Leveraging Defined Physicochemical Properties

The quantitative physicochemical data for Tridemorph, including its logP (4.20), pKa (6.50), and water solubility (1.1 mg/L at pH 7), provide a clear foundation for formulation science (Section 3, Evidence Item 4) [7]. Its moderate lipophilicity and defined stability profile (stable at 50°C, UV half-life of 16.5 hours) are key parameters for developing emulsifiable concentrate (EC) formulations and for predicting its behavior in tank mixes and during application [7][8].

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